molecular formula C14H15NO7 B8685591 Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

Ethyl 4-(3-ethoxy-2,3-dioxopropyl)-3-nitrobenzoate

Cat. No. B8685591
M. Wt: 309.27 g/mol
InChI Key: CCXXAFXITIWISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09150577B2

Procedure details

To a solution of ethyl 4-methyl-3-nitrobenzoate (80 g, 0.38 mol) and oxalic acid diethyl ester (57 mL, 0.42 mol) in ethanol (1000 mL) is added sodium ethoxide (430 mL, 1.15 mol, 21% in ethanol). The resulting brown solution is stirred at room temperature for 16 h. The reaction is quenched with 3N HCl to neutral pH and diluted with water (2000 mL). The resulting white precipitate is filtered and dried in vacuum to afford the title compound (91 g, 77%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
430 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[CH2:16]([O:18][C:19](=[O:25])[C:20](OCC)=[O:21])[CH3:17].[O-]CC.[Na+]>C(O)C>[CH2:16]([O:18][C:19](=[O:25])[C:20](=[O:21])[CH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14])[CH3:17] |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
430 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting brown solution is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 3N HCl to neutral pH
ADDITION
Type
ADDITION
Details
diluted with water (2000 mL)
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C(CC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 91 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.